molecular formula C14H18F3NO2 B13945339 Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate

Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13945339
M. Wt: 289.29 g/mol
InChI Key: JYZLKOOXNHSLSG-UHFFFAOYSA-N
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Description

Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an isopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate typically involves the esterification of 2-((isopropyl(trifluoromethyl)amino)methyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 2-((isopropyl(trifluoromethyl)amino)methyl)benzyl alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-((isopropyl(trifluoromethyl)amino)methyl)benzyl alcohol.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

    Ethyl benzoate: Lacks the isopropyl and trifluoromethyl groups, making it less reactive.

    Isopropyl benzoate: Does not contain the trifluoromethyl group, resulting in different chemical properties.

    Trifluoromethyl benzoate: Lacks the ethyl ester group, affecting its reactivity and applications.

Uniqueness: Ethyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the isopropyl and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C14H18F3NO2

Molecular Weight

289.29 g/mol

IUPAC Name

ethyl 2-[[propan-2-yl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C14H18F3NO2/c1-4-20-13(19)12-8-6-5-7-11(12)9-18(10(2)3)14(15,16)17/h5-8,10H,4,9H2,1-3H3

InChI Key

JYZLKOOXNHSLSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CN(C(C)C)C(F)(F)F

Origin of Product

United States

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